molecular formula C5H4N4O B13086200 [1,2,4]Triazolo[1,5-a]pyrazin-5-ol

[1,2,4]Triazolo[1,5-a]pyrazin-5-ol

Cat. No.: B13086200
M. Wt: 136.11 g/mol
InChI Key: FEKBBTAGMPZPQG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazin-5-ol is a heterocyclic compound that features a fused triazole and pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of triethylamine and dichloromethane at room temperature, followed by the addition of isocyanates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis and the use of common reagents like enaminonitriles and benzohydrazides suggest that these methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve standard laboratory techniques such as reflux, microwave irradiation, and room temperature reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrazin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazin-5-ol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can result in the induction of cell apoptosis and cell cycle arrest, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,2,4]Triazolo[1,5-a]pyrazin-5-ol include:

Uniqueness

What sets this compound apart is its unique combination of a triazole and pyrazine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

3H-[1,2,4]triazolo[1,5-a]pyrazin-5-one

InChI

InChI=1S/C5H4N4O/c10-5-2-6-1-4-7-3-8-9(4)5/h1-3H,(H,7,8)

InChI Key

FEKBBTAGMPZPQG-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CNN2C(=O)C=N1

Origin of Product

United States

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